4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine
CAS No.: 1233952-32-3
Cat. No.: VC7834736
Molecular Formula: C13H17FN2O3
Molecular Weight: 268.28
* For research use only. Not for human or veterinary use.
![4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine - 1233952-32-3](/images/structure/VC7834736.png)
Specification
CAS No. | 1233952-32-3 |
---|---|
Molecular Formula | C13H17FN2O3 |
Molecular Weight | 268.28 |
IUPAC Name | 4-[(2-fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine |
Standard InChI | InChI=1S/C13H17FN2O3/c1-15-7-5-10(6-8-15)9-19-13-11(14)3-2-4-12(13)16(17)18/h2-4,10H,5-9H2,1H3 |
Standard InChI Key | PPIRZZDHFHDRCK-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)COC2=C(C=CC=C2F)[N+](=O)[O-] |
Canonical SMILES | CN1CCC(CC1)COC2=C(C=CC=C2F)[N+](=O)[O-] |
Introduction
Chemical Identification and Structural Characteristics
Basic Identification
4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (IUPAC name) is registered under CAS 1233952-32-3 and alternatively identified as DTXSID701207521 or KS-5547 . The compound’s molecular formula, C₁₃H₁₇FN₂O₃, confirms the presence of fluorine and nitro functional groups critical for electronic modulation and hydrogen bonding interactions.
Molecular Architecture
The molecule features a piperidine ring (six-membered nitrogen-containing heterocycle) with:
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N-Methyl substitution at position 1
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(2-Fluoro-6-nitrophenoxy)methyl side chain at position 4
This arrangement creates three distinct regions of reactivity:
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Piperidine core: Basic nitrogen capable of salt formation
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Nitroarene moiety: Electron-withdrawing groups facilitating electrophilic substitution
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Fluorine atom: Enhances metabolic stability and membrane permeability
A comparative structural analysis with 4-Fluoro-2-[(2-nitrophenoxy)methyl]pyridine (PubChem CID 152270792) demonstrates how ring hybridization affects properties:
Property | 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine | 4-Fluoro-2-[(2-nitrophenoxy)methyl]pyridine |
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Molecular Weight | 268.28 g/mol | 248.21 g/mol |
Nitrogen Position | Piperidine (aliphatic) | Pyridine (aromatic) |
Ring Saturation | Fully saturated | Aromatic |
Fluorine Position | ortho to nitro group | para to pyridine nitrogen |
Physicochemical Properties
Available data from commercial suppliers outline fundamental characteristics:
Parameter | Specification |
---|---|
Appearance | Clear liquid |
Assay | ≥99.0% |
Storage | 2-8°C in dry atmosphere |
Stability | Sensitive to moisture |
Notable data absences include:
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Melting Point: Undetermined (liquid state at room temperature)
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Water Solubility: Unreported, though nitroaromatics typically exhibit low aqueous solubility
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LogP: Predictions suggest moderate lipophilicity (estimated 2.1-2.7 via Crippen method)
Synthesis and Production
Industrial Manufacturing
Chemlyte Solutions (China) supplies the compound in 100g minimum batches, indicating batch synthesis rather than continuous production . While exact protocols remain proprietary, patent analyses of analogous piperidine derivatives suggest potential pathways:
Hypothetical Route A:
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Mannich Reaction: Condense 2-fluoro-6-nitrophenol with formaldehyde and 1-methylpiperidine-4-methanol
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Etherification: Utilize Mitsunobu conditions (DIAD, PPh₃) for oxygen-methyl linkage
Hypothetical Route B:
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Nucleophilic Aromatic Substitution: React 1-fluoro-2-nitro-6-(bromomethyl)benzene with 1-methylpiperidin-4-ol
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Purification: Column chromatography (silica gel, ethyl acetate/hexane)
Quality Control
The 99% assay purity implies rigorous chromatographic purification (HPLC/GC-MS) and spectroscopic verification (¹H/¹³C NMR, IR). Key analytical markers would include:
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¹H NMR: δ 2.30 (N-CH₃), 3.40-3.60 (piperidine CH₂), 6.80-7.40 (aromatic protons)
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IR: 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch)
Comparative Analysis with Structural Analogs
The PubChem compound 4-Fluoro-2-[(2-nitrophenoxy)methyl]pyridine illustrates how heterocycle choice impacts properties:
Parameter | Piperidine Derivative | Pyridine Derivative |
---|---|---|
Basicity (pKa) | ~9.5 (piperidine N) | ~1.5 (pyridine N) |
Metabolic Stability | Higher (saturated ring) | Lower (aromatic oxidation) |
Synthetic Complexity | Moderate | Low |
Research Gaps and Future Directions
Critical unanswered questions include:
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Crystallography: 3D structure determination via X-ray diffraction
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ADMET Profile: In vitro cytochrome inhibition, hepatotoxicity screening
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Process Optimization: Catalytic methods to improve synthetic yield
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